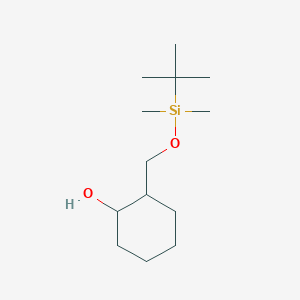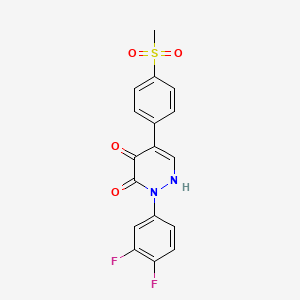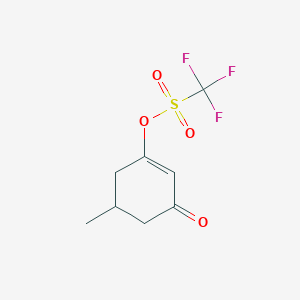
2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol is a chemical compound that features a cyclohexane ring substituted with a hydroxyl group and a tert-butyl(dimethyl)silyl-protected hydroxymethyl group. This compound is often used in organic synthesis, particularly in the protection of alcohols due to the stability of the tert-butyl(dimethyl)silyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:
Protection of Hydroxyl Group:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This involves the use of larger reactors, continuous flow systems, and more efficient purification techniques such as distillation or crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol can undergo various chemical reactions, including:
-
Oxidation
- The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Swern oxidation conditions.
-
Reduction
- The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution
- The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF) for deprotection.
Common Reagents and Conditions
Oxidation: PCC, Swern oxidation.
Reduction: LiAlH4, NaBH4.
Substitution: TBAF for deprotection.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Deprotected alcohols or new functionalized compounds.
Scientific Research Applications
2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol is used in various scientific research applications:
-
Chemistry
- Used as a protecting group for alcohols in multi-step organic synthesis.
- Acts as an intermediate in the synthesis of complex molecules.
-
Biology
- Utilized in the synthesis of biologically active compounds and pharmaceuticals.
-
Medicine
- Involved in the development of drug candidates and medicinal chemistry research.
-
Industry
- Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol primarily involves the stability and reactivity of the tert-butyl(dimethyl)silyl group. This group provides steric protection to the hydroxyl group, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for further functionalization or modification.
Comparison with Similar Compounds
Similar Compounds
2-({[tert-Butyl(dimethyl)silyl]oxy}ethanol): Similar in structure but with an ethanol backbone instead of cyclohexanol.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains an acetaldehyde group instead of a cyclohexanol ring.
2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-en-1-ol: Features a propenyl group instead of a cyclohexanol ring.
Uniqueness
2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol is unique due to its cyclohexanol backbone, which provides different steric and electronic properties compared to linear or aromatic analogs. This uniqueness makes it valuable in specific synthetic applications where the cyclohexanol ring’s conformational flexibility and stability are advantageous.
Properties
CAS No. |
832131-69-8 |
|---|---|
Molecular Formula |
C13H28O2Si |
Molecular Weight |
244.44 g/mol |
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-10-11-8-6-7-9-12(11)14/h11-12,14H,6-10H2,1-5H3 |
InChI Key |
XAXDWAKVUCNTJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butanoic acid, 4-[3,5-bis(trifluoromethyl)phenoxy]-](/img/structure/B8664071.png)



![2-{[(3R)-3-aminopiperidin-1-yl]methyl}benzonitrile](/img/structure/B8664115.png)


![1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one](/img/structure/B8664128.png)





